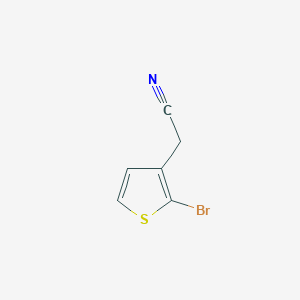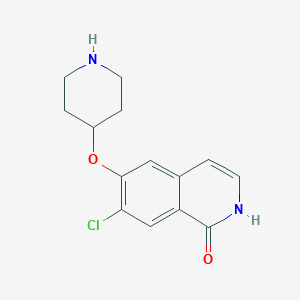
1-Phenyl-2-(thiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(thiophen-2-yl)ethanone is an organic compound with the molecular formula C12H10OS. It is also known by other names such as 2-Phenyl-1-(2-thienyl)ethanone and 2-Phenyl-1-(2-thienyl)ethanone . This compound features a phenyl group and a thienyl group attached to an ethanone backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
1-Phenyl-2-(thiophen-2-yl)ethanone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of thiophene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. These methods may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
1-Phenyl-2-(thiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the phenyl or thienyl rings, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.
Scientific Research Applications
1-Phenyl-2-(thiophen-2-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds, particularly those with anti-inflammatory or analgesic properties.
Industry: It is utilized in the production of specialty chemicals, including dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Phenyl-2-(thiophen-2-yl)ethanone can be compared to other similar compounds, such as:
2-Acetylthiophene: This compound has a similar thienyl group but lacks the phenyl group, making it less versatile in certain reactions.
2-Phenylacetophenone: This compound has a phenyl group attached to an ethanone backbone but lacks the thienyl group, affecting its reactivity and applications.
Thiophene-2-carboxaldehyde: This compound features a thienyl group with an aldehyde functional group, offering different reactivity compared to this compound.
The uniqueness of this compound lies in its combination of phenyl and thienyl groups, providing a balance of reactivity and stability that is valuable in various chemical and industrial applications.
Properties
Molecular Formula |
C12H10OS |
|---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
1-phenyl-2-thiophen-2-ylethanone |
InChI |
InChI=1S/C12H10OS/c13-12(9-11-7-4-8-14-11)10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
PJEUJVLFQCESRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-(3,4-Dimethoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8763228.png)

![4-[(Cyclohexylimino)methyl]phenol](/img/structure/B8763238.png)


